Welcome to the BenchChem Online Store!
molecular formula C13H17BrO2 B8605068 1-Hexanone, 2-bromo-1-(4-methoxyphenyl)- CAS No. 33809-55-1

1-Hexanone, 2-bromo-1-(4-methoxyphenyl)-

Cat. No. B8605068
M. Wt: 285.18 g/mol
InChI Key: GAQLVKVMOILKSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08053581B2

Procedure details

A procedure similar to step 3 of Example 1 was used. 1-(4-methoxy-phenyl)-hexan-1-one prepared in the step 2 and bromide were used as starting materials, and anhydrous AlCl3 was used as catalyst. The crude product obtained was distilled under a reduced pressure and purified by a silica gel column chromatography eluted with petroleum ether and ethyl acetate (20:1) to give a product as a white solid in a yield of 93.4%, mp: 54-55 └. 1H-NMR (CDCl3, 400 MHz) δ: 0.92 (3H, t, J=7.2 Hz, CH3), 1.30˜1.60 (4H, m, CH2CH2), 2.05˜2.25 (2H, m, CH2CHBr), 3.89 (3H, s, OCH3), 5.11 (1H, t, J=7.2 Hz, CHBr), 6.96 (2H, d, J=8.80 Hz, ArH), 8.01 (2H, d, J=8.80 Hz, ArH); ESI-MS m/e (%): 286.1 (M+2, 2), 284.1 (M, 2), 230.0 (3), 228.0 (3), 205.1 (5), 135.1 (100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
93.4%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:15])[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])=[CH:5][CH:4]=1.[Br-:16]>[Al+3].[Cl-].[Cl-].[Cl-]>[Br:16][CH:10]([CH2:11][CH2:12][CH2:13][CH3:14])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:15] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(CCCCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained
DISTILLATION
Type
DISTILLATION
Details
was distilled under a reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by a silica gel column chromatography
WASH
Type
WASH
Details
eluted with petroleum ether and ethyl acetate (20:1)

Outcomes

Product
Name
Type
product
Smiles
BrC(C(=O)C1=CC=C(C=C1)OC)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.